

An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **1-Bromo-2,3-dimethylbut-2-ene**

Cat. No.: **B1279173**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Bromo-2,3-dimethylbut-2-ene is a valuable chemical intermediate in organic synthesis.^[1] Classified as a primary allylic bromide, its structure features a bromine atom on a carbon adjacent to a tetrasubstituted carbon-carbon double bond.^[1] This unique arrangement confers specific reactivity, making it a versatile building block and alkylating agent for introducing the sterically hindered 2,3-dimethylbut-2-enyl moiety into more complex molecular architectures.^[1] Its utility stems from the activated carbon-bromine bond, which is highly susceptible to nucleophilic substitution reactions, and its role in radical reactions.^[1]

Nomenclature and Chemical Identifiers

The unambiguous identification of a chemical compound is critical for research and development. The standard IUPAC name for this compound is **1-Bromo-2,3-dimethylbut-2-ene**.^[2] It is also known by several synonyms and is tracked across various chemical databases.

Identifier Type	Value
IUPAC Name	1-bromo-2,3-dimethylbut-2-ene[2]
CAS Number	5072-70-8[2]
Molecular Formula	C ₆ H ₁₁ Br[2]
InChI Key	FOJZHDBSZUMAHU-UHFFFAOYSA-N[2]
Canonical SMILES	CC(=C(C)CBr)C[2]
Synonyms	1-Bromo-2,3-dimethyl-2-butene, 2,3-Dimethyl-2-butyl bromide, 2-Butene, 1-bromo-2,3-dimethyl-[2]

Physicochemical and Computed Properties

Summarized below are the key physical and computed properties of **1-Bromo-2,3-dimethylbut-2-ene**.

Property	Value	Notes
Molecular Weight	163.06 g/mol [1][2]	
Exact Mass	162.00441 Da[2][3]	
Appearance	Colorless Oil[4]	
Boiling Point	60-90 °C[4]	at 15 Torr
Density	1.2537 g/cm ³ [4]	
Solubility	Slightly soluble in Chloroform and Hexanes[4]	
XLogP3	3.1[3]	A measure of lipophilicity
Complexity	78.2[3]	

Predicted Spectroscopic Data

While comprehensive, experimentally verified spectra for **1-Bromo-2,3-dimethylbut-2-ene** are not widely available in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.

- ^1H NMR: The proton NMR spectrum is expected to show three distinct signals. A singlet for the two protons of the bromomethyl group (CH_2Br) would likely appear in the range of 3.8-4.2 ppm. Two singlets, each integrating to three protons, would correspond to the two methyl groups attached to the double bond ($\text{C}_2\text{-CH}_3$ and $\text{C}_3\text{-CH}_3$). A third singlet, integrating to six protons, would represent the two equivalent methyl groups on the other side of the double bond.
- ^{13}C NMR: The carbon NMR spectrum is predicted to exhibit four unique carbon signals. The brominated carbon (CH_2Br) would appear downfield, typically in the 30-40 ppm range. The two sp^2 hybridized carbons of the double bond would be found further downfield, likely between 120-140 ppm. The sp^3 hybridized carbons of the methyl groups would appear upfield. PubChem indicates the existence of a ^{13}C NMR spectrum, confirming its utility in characterization.[\[2\]](#)
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by C-H stretching and bending vibrations for the methyl and methylene groups. A key feature would be the C=C stretching vibration of the tetrasubstituted alkene, which is expected to be weak or absent due to the lack of a significant dipole moment change during the vibration. A C-Br stretching absorption would be expected in the fingerprint region, typically around $500\text{-}680\text{ cm}^{-1}$.
- Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a monobrominated compound, with two molecular ion peaks ($[\text{M}]^+$ and $[\text{M}+2]^+$) of nearly equal intensity, corresponding to the natural abundance of the ^{79}Br and ^{81}Br isotopes. The primary fragment would likely result from the loss of the bromine atom to form a stable, resonance-stabilized allylic carbocation.

Experimental Protocols

Synthesis: Allylic Bromination of 2,3-Dimethyl-2-butene

1-Bromo-2,3-dimethylbut-2-ene is commonly synthesized via the regioselective allylic bromination of 2,3-dimethyl-2-butene using N-bromosuccinimide (NBS) as the bromine source and a radical initiator.

Reference: Clennan, Edward L.; Chen, Xiangning [Journal of the American Chemical Society, 1989, vol. 111, # 15, p. 5787 - 5792].

Materials:

- 2,3-Dimethyl-2-butene
- N-Bromosuccinimide (NBS)
- Dibenzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN)
- Tetrachloromethane (CCl_4), anhydrous
- Round-bottom flask equipped with a reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus
- Rotary evaporator
- Distillation apparatus

Procedure:

- Reaction Setup: To a dry round-bottom flask containing tetrachloromethane (CCl_4), add 2,3-dimethyl-2-butene (1.0 equivalent).
- Addition of Reagents: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) and a catalytic amount of a radical initiator such as dibenzoyl peroxide (BPO).
- Reaction Conditions: The mixture is heated to reflux (approx. 77 °C for CCl_4) with vigorous stirring for 3 hours. The reaction should be monitored for the disappearance of the starting material (e.g., by GC or TLC). The solid succinimide byproduct will float to the surface as the reaction proceeds.
- Workup: After the reaction is complete, cool the mixture to room temperature.

- **Filtration:** Remove the solid succinimide byproduct by vacuum filtration and wash the solid with a small amount of cold CCl_4 .
- **Solvent Removal:** Combine the filtrates and remove the CCl_4 solvent under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude oil, containing the desired **1-Bromo-2,3-dimethylbut-2-ene** and potentially some rearranged byproducts, can be purified by vacuum distillation to yield the final product. The reported yield for this method is approximately 64%.

Reactivity: Representative Nucleophilic Substitution (S_N1)

As a primary allylic halide, **1-Bromo-2,3-dimethylbut-2-ene** readily undergoes nucleophilic substitution, often proceeding through a resonance-stabilized allylic carbocation (S_N1 mechanism), especially with weak nucleophiles in polar protic solvents.

Materials:

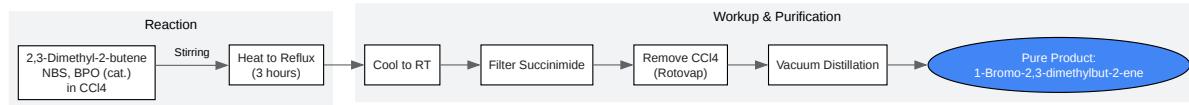
- **1-Bromo-2,3-dimethylbut-2-ene**
- Ethanol (as both solvent and nucleophile)
- Round-bottom flask with reflux condenser and magnetic stirrer
- Heating mantle
- Sodium bicarbonate solution (5% aqueous)
- Diethyl ether
- Separatory funnel
- Anhydrous magnesium sulfate or sodium sulfate
- Rotary evaporator

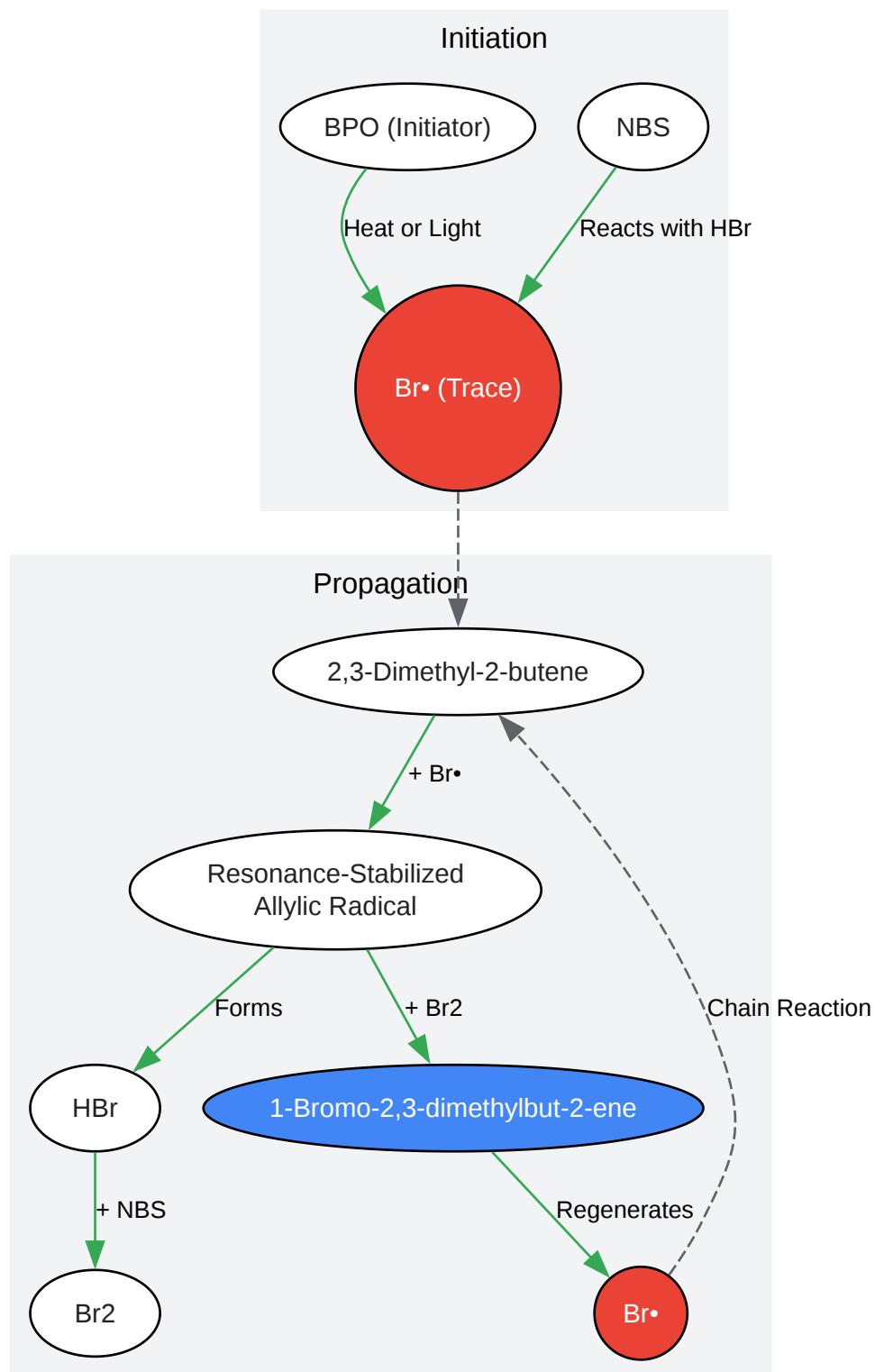
Procedure:

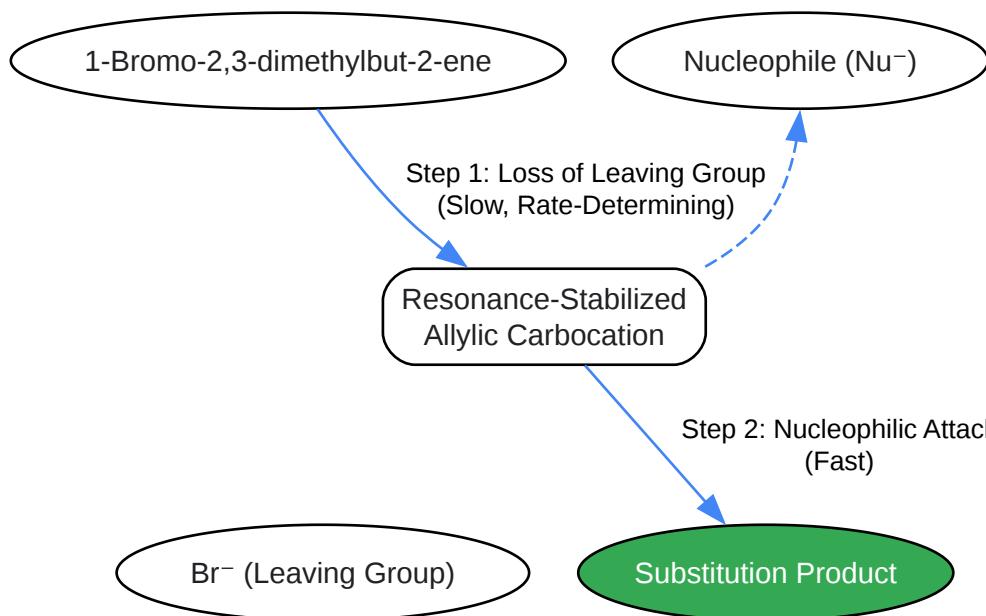
- Reaction Setup: Dissolve **1-Bromo-2,3-dimethylbut-2-ene** (1.0 equivalent) in ethanol in a round-bottom flask.
- Reaction Conditions: Heat the solution to a gentle reflux and stir. The reaction progress can be monitored by TLC, watching for the consumption of the starting alkyl halide.
- Workup: Once the reaction is complete, cool the mixture to room temperature and remove the bulk of the ethanol using a rotary evaporator.
- Extraction: Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with water and then a 5% sodium bicarbonate solution to neutralize any HBr formed.
- Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product, 1-Ethoxy-2,3-dimethylbut-2-ene.
- Purification: The crude product can be further purified by fractional distillation or column chromatography if necessary.

Reaction Pathways and Mechanisms

The synthetic utility of **1-Bromo-2,3-dimethylbut-2-ene** is defined by its participation in key reaction pathways, which can be visualized to understand the logical flow of bond-forming and bond-breaking events.







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- To cite this document: BenchChem. [An In-depth Technical Guide to 1-Bromo-2,3-dimethylbut-2-ene]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1279173#1-bromo-2-3-dimethylbut-2-ene-iupac-name-and-synonyms>

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